Ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate
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Description
Scientific Research Applications
Novel Synthesis Methods
Research has explored innovative methods for synthesizing quinoline derivatives, including ethyl 6-methyl-4-[(4-methylphenyl)sulfanyl]-3-quinolinecarboxylate. One study detailed the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, emphasizing the use of ultrasound irradiation conditions in the process (Gao et al., 2011). Another study presented a practical large-scale synthesis method for related octahydrobenzo[g]quinoline derivatives, which are important intermediates in pharmaceuticals (Bänziger et al., 2000).
Chemical Intermediates and Organic Synthesis
This compound has applications as a chemical intermediate. For instance, its derivatives have been synthesized and evaluated for potential use in anticoccidial drugs (Zhang et al., 2010). Another study described the synthesis of novel quinoxaline-2-carboxylate 1,4-dioxide derivatives, indicating their utility in antituberculosis agents (Jaso et al., 2005).
Biological and Medicinal Chemistry
The derivatives of this compound have been studied for their biological activities. A study reported the synthesis of 4H-pyrano[2,3-b]quinoline derivatives that showed potential for blocking acetylcholinesterase and mitigating calcium signals, offering neuroprotection against calcium overload and free radicals (Marco-Contelles et al., 2006). Another investigation focused on the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, derived from quinoline compounds (Deady et al., 2003).
DFT Calculations and Molecular Studies
Density Functional Theory (DFT) calculations have been used to study the electronic properties of quinoline-based derivatives. A research study explored the synthesis, characterization, and DFT calculations of quinoline and quinazoline derivatives, providing insights into their molecular behavior (Mohamed et al., 2020). Another research work assessed spectral, electronic, and nonlinear optical properties of quinoline derivatives through experimental and DFT studies (Khalid et al., 2019).
Properties
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)sulfanylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-4-23-20(22)17-12-21-18-10-7-14(3)11-16(18)19(17)24-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXNLANYFQGKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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